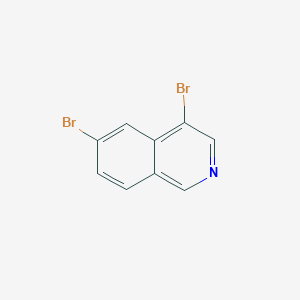

4,6-Dibromoisoquinoline

Description

Properties

IUPAC Name |

4,6-dibromoisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXBEBYSRQOBKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C=C1Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Regioselective Functionalization of 4,6 Dibromoisoquinoline

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium, provides a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds at the brominated positions of 4,6-dibromoisoquinoline. researchgate.net These methods are characterized by their high efficiency, functional group tolerance, and the ability to achieve selectivity between the two bromine atoms. rsc.org

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating C-C bonds, specifically for producing biaryl and heteroaryl-aryl compounds. libretexts.orgrsc.org The reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide, catalyzed by a palladium(0) complex. libretexts.org In the case of this compound, sequential or selective coupling can be achieved by carefully controlling reaction conditions.

The regioselectivity of the Suzuki-Miyaura coupling on dihaloheteroarenes is influenced by the electronic properties and steric environment of the carbon-halogen bonds. rsc.org For isoquinolines, the C4 position is generally more electron-deficient than the C6 position due to the proximity of the electron-withdrawing nitrogen atom. This often leads to preferential oxidative addition of the palladium catalyst to the C4-Br bond, making it more reactive in many cross-coupling reactions. However, the choice of catalyst, ligands, base, and solvent can modulate this inherent reactivity, allowing for selective functionalization at either position. For instance, bulky phosphine (B1218219) ligands on the palladium catalyst can favor reaction at the less sterically hindered C6 position.

Research on variously substituted dihalopyridines and other heteroaryl halides has established general reactivity trends where C-Br bonds adjacent to or in conjugation with the heteroatom (alpha/gamma positions) are often more reactive. rsc.org In the isoquinoline (B145761) system, the C4 position is para to the ring nitrogen, enhancing its reactivity towards oxidative addition.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Position Functionalized |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | C4 (preferential) |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | 1,4-Dioxane | C4/C6 (mono/di) |

This table presents illustrative conditions based on established Suzuki-Miyaura protocols for heteroaryl halides. Specific outcomes for this compound may vary.

The Heck and Sonogashira reactions are fundamental palladium-catalyzed processes for introducing alkenyl (olefination) and alkynyl (alkynylation) groups, respectively, onto an aromatic or heterocyclic ring. rsc.orgnih.gov

The Heck reaction couples the aryl halide with an alkene, typically an acrylate (B77674) or styrene, in the presence of a palladium catalyst and a base. rsc.org This reaction extends the carbon framework by creating a new carbon-carbon double bond at the site of the bromine atom.

The Sonogashira reaction forms a C(sp²)-C(sp) bond by coupling the aryl halide with a terminal alkyne. wikipedia.orglibretexts.org This reaction uniquely requires a copper(I) co-catalyst in its classical form, although copper-free versions have been developed. researchgate.netwikipedia.org The resulting arylalkynes are versatile intermediates for further synthesis. nih.gov

For this compound, both reactions can be performed selectively. The higher reactivity of the C4-Br bond often allows for initial olefination or alkynylation at this position under controlled conditions. Subsequent functionalization at C6 can then be achieved, sometimes requiring more forcing conditions (e.g., higher temperatures or more active catalysts).

Table 2: Representative Heck and Sonogashira Reaction Conditions

| Reaction | Coupling Partner | Catalyst | Co-catalyst | Base | Solvent |

|---|---|---|---|---|---|

| Heck | Styrene | Pd(OAc)₂ | - | Et₃N | DMF |

| Heck | n-Butyl acrylate | Pd(PPh₃)₄ | - | K₂CO₃ | Acetonitrile |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF |

This table illustrates typical conditions for Heck and Sonogashira reactions on aryl bromides.

The term "C-H activation at brominated positions" is a potential misnomer, as C-H activation refers to the functionalization of a carbon-hydrogen bond, not a carbon-bromine bond. sigmaaldrich.combeilstein-journals.org The functionalization of C-Br bonds is achieved via the cross-coupling reactions discussed previously.

However, the field of C-H activation offers a complementary strategy for modifying the this compound core. sigmaaldrich.com Instead of replacing the bromine atoms, C-H activation could be used to functionalize other positions on the molecule, such as C1, C3, C5, C7, or C8, while leaving the C-Br bonds intact for subsequent cross-coupling. dmaiti.com This approach, often catalyzed by transition metals like palladium or rhodium, allows for the construction of highly substituted isoquinoline derivatives that would be difficult to access otherwise. rsc.org For example, a directing group could be temporarily installed on the isoquinoline nitrogen to guide a metal catalyst to a specific C-H bond for arylation or alkenylation. rsc.org

Palladium catalysis is a broad and powerful platform for organic synthesis, extending beyond the Suzuki, Heck, and Sonogashira reactions. rsc.orgsioc-journal.cn Other significant palladium-catalyzed transformations applicable to this compound include:

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling the aryl halide with an amine. It is a key method for synthesizing arylamines and N-heterocyclic compounds.

Cyanation: The introduction of a nitrile group (-CN) can be achieved by reacting the aryl bromide with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN), using a palladium catalyst.

Carbonylative Couplings: In these reactions, carbon monoxide is incorporated to form carbonyl-containing compounds like esters, amides, and ketones.

The versatility of palladium catalysts, often fine-tuned with specific phosphine ligands, allows for a high degree of control over the functionalization of the this compound core. semanticscholar.org The choice of ligand is critical; for example, bulky, electron-rich ligands like XPhos or SPhos often lead to highly active catalysts capable of coupling even challenging substrates.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings that are electron-deficient can undergo nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com The isoquinoline ring is activated towards nucleophilic attack, particularly at the positions alpha and gamma to the ring nitrogen, because the electronegative nitrogen can stabilize the negative charge of the intermediate (a Meisenheimer complex). wikipedia.orgpressbooks.pub

In this compound, both bromine atoms can act as leaving groups in SNAr reactions. scispace.comresearchgate.net The reaction is facilitated by the presence of the ring nitrogen, which lowers the electron density of the carbocyclic ring. The C4 position is particularly activated due to its para relationship to the nitrogen, which allows for effective resonance stabilization of the anionic intermediate formed upon nucleophilic attack. libretexts.org

Therefore, when this compound is treated with a strong heteronucleophile, such as an alkoxide, thiolate, or amine, substitution is expected to occur preferentially at the C4 position under kinetic control. Displacement of the second bromine at C6 typically requires more forcing conditions, such as higher temperatures or stronger bases. pressbooks.pub This differential reactivity allows for the selective synthesis of mono-substituted or di-substituted isoquinolines.

Table 3: Illustrative SNAr Reactions with Heteronucleophiles

| Nucleophile | Reagent Example | Solvent | Typical Conditions | Product Type |

|---|---|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | Methanol | Reflux | 4-Methoxy-6-bromoisoquinoline |

| Thiolate | Sodium thiophenoxide (NaSPh) | DMF | 80 °C | 4-(Phenylthio)-6-bromoisoquinoline |

| Amine | Pyrrolidine | Dioxane | 100 °C | 4-(Pyrrolidin-1-yl)-6-bromoisoquinoline |

This table provides examples of SNAr reactions based on established principles. Specific reaction outcomes and selectivity depend on the precise conditions and substrate.

Influence of Substituents on SNAr Regioselectivity and Reactivity

Nucleophilic aromatic substitution (SNAr) is a powerful method for the functionalization of halo-arenes. The regioselectivity and reactivity of SNAr reactions on this compound are profoundly influenced by the electronic properties of both the existing substituents on the isoquinoline core and the incoming nucleophile.

Electron-withdrawing groups on the aromatic ring significantly accelerate the rate of SNAr reactions by stabilizing the negatively charged Meisenheimer intermediate formed during the reaction. numberanalytics.commasterorganicchemistry.comlibretexts.org For instance, the presence of a nitro group, a potent electron-withdrawing substituent, would render the isoquinoline ring more electron-deficient and thus more susceptible to nucleophilic attack. numberanalytics.commasterorganicchemistry.comlibretexts.org The position of these activating groups is crucial; they exert the strongest influence when located ortho or para to the leaving group (the bromine atom), as this allows for direct resonance stabilization of the intermediate. libretexts.org

Conversely, electron-donating groups would decrease the reactivity of the system towards nucleophiles. The inherent electronics of the isoquinoline ring itself, with the nitrogen atom acting as an electron-withdrawing group, already predispose the ring to nucleophilic attack, particularly at the C1 and C3 positions. In the case of this compound, the relative reactivity of the C4 and C6 positions in an SNAr reaction would depend on the specific reaction conditions and the nature of the nucleophile.

The steric environment around the bromine atoms also plays a role. Bulky substituents adjacent to a bromine atom can hinder the approach of the nucleophile, thereby favoring substitution at the less sterically encumbered position. numberanalytics.com

Lithium-Halogen Exchange and Subsequent Electrophilic Quenching

Lithium-halogen exchange is a fundamental and rapid organometallic reaction that converts an aryl halide into a highly reactive aryllithium species. wikipedia.org This transformation is particularly useful for the selective functionalization of polyhalogenated aromatic compounds like this compound. The reaction typically involves treating the dibromo compound with an organolithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. ethz.ch The rate of exchange generally follows the trend I > Br > Cl, making the bromine atoms in this compound susceptible to this reaction. wikipedia.org

The regioselectivity of the lithium-halogen exchange is often kinetically controlled and influenced by the stability of the resulting carbanion. wikipedia.org In the context of this compound, selective monolithiation at either the C4 or C6 position can potentially be achieved by careful control of reaction conditions such as temperature, solvent, and the organolithium reagent used. The resulting lithiated isoquinoline is a powerful nucleophile that can react with a wide range of electrophiles to introduce new functional groups.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation of an aromatic ring, guided by a directing metalation group (DMG). baranlab.orgwikipedia.org A DMG is typically a heteroatom-containing functional group that can coordinate to the organolithium reagent, bringing it into proximity of an adjacent ortho-proton and facilitating its abstraction. baranlab.orgwikipedia.org

While this compound itself does not possess a classic DMG, this strategy can be applied to derivatives of this compound where a suitable DMG has been introduced. For example, if a hydroxyl or amino group were present on the molecule, it could direct lithiation to an adjacent position. However, in the absence of a strong DMG, lithium-halogen exchange is generally a much faster process than direct deprotonation of a C-H bond on the isoquinoline ring. uwindsor.ca Therefore, for this compound, functionalization is more likely to proceed via initial lithium-halogen exchange rather than a DoM pathway involving C-H activation.

Once the lithiated this compound species is generated, it can be quenched with a diverse array of electrophiles to introduce various functionalities. The choice of electrophile is broad, allowing for the synthesis of a wide range of derivatives.

Table 1: Examples of Electrophiles for Quenching Lithiated Isoquinolines

| Electrophile Class | Specific Example | Introduced Functional Group |

| Aldehydes & Ketones | Benzaldehyde (B42025) | Hydroxybenzyl |

| Esters | Ethyl chloroformate | Carboxylate |

| Amides | N,N-Dimethylformamide (DMF) | Formyl (aldehyde) |

| Alkyl Halides | Methyl iodide | Methyl |

| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl |

| Boronic Esters | Triisopropyl borate | Boronic acid |

| Disulfides | Dimethyl disulfide | Methylthio |

| Carbon Dioxide | CO₂ | Carboxylic acid |

The reaction with aldehydes and ketones provides access to secondary and tertiary alcohols, respectively. Quenching with DMF followed by an aqueous workup yields the corresponding aldehyde. Carboxylic acids can be installed by reaction with carbon dioxide. This versatility makes the lithium-halogen exchange/electrophilic quench sequence a highly valuable tool for the elaboration of the this compound core.

Other Selective Functional Group Interconversions at Brominated Sites

Beyond SNAr and lithium-halogen exchange, the bromine atoms of this compound can undergo a variety of other selective functional group interconversions, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are workhorses of modern organic synthesis, allowing for the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. This allows for the introduction of aryl, heteroaryl, or alkyl groups.

Heck-Mizoroki Coupling: Palladium-catalyzed reaction with an alkene to form a new C-C bond and introduce a vinyl group.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to install an alkynyl group.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a C-N bond, providing access to aminoisoquinolines.

Ullmann Condensation: Copper-catalyzed reaction, often used for forming C-O and C-N bonds with alcohols and amines, respectively.

The differential reactivity of the C4 and C6 bromine atoms can often be exploited to achieve selective monofunctionalization under carefully controlled conditions. This selectivity can be influenced by factors such as the catalyst system, ligands, and reaction temperature.

Functionalization of Dibromoisoquinoline N-Oxides

The conversion of this compound to its corresponding N-oxide significantly alters the electronic properties of the heterocyclic ring, opening up new avenues for functionalization. The N-oxide group is strongly electron-withdrawing, which further activates the ring towards nucleophilic attack. semanticscholar.org It also modifies the regioselectivity of reactions.

For instance, the formation of the N-oxide can facilitate nucleophilic substitution at the C2 and C8 positions of the quinoline (B57606) ring system. sioc-journal.cn Nitration of quinoline N-oxides often occurs at the C4-position. semanticscholar.org In the case of 6-bromoquinoline-1-oxide, nitration has been shown to occur at the C5-position. semanticscholar.org The N-oxide functionality can also direct other transformations. For example, it can be used to introduce functionality at the C2 position via deoxygenative heteroarylation. beilstein-journals.org Following the desired functionalization, the N-oxide can be readily reduced back to the parent isoquinoline, making it a valuable directing and activating group.

Mechanistic Investigations of Reactions Involving 4,6 Dibromoisoquinoline

Elucidation of Reaction Pathways for Halogenation Processes

Further halogenation of 4,6-dibromoisoquinoline involves the substitution of a hydrogen atom on the aromatic ring with a halogen. The reaction pathway is typically an electrophilic aromatic substitution (SEAr). However, the isoquinoline (B145761) ring system presents a complex reactivity pattern. The pyridine (B92270) ring is generally electron-deficient and resistant to electrophilic attack, while the benzene (B151609) ring is more susceptible.

The two existing bromine atoms are deactivating and ortho-, para-directing. The nitrogen atom in the adjacent ring also exerts a strong deactivating effect on the carbocyclic ring through its electron-withdrawing inductive effect. Therefore, forcing conditions are usually required for further halogenation. The mechanism involves the generation of a strong electrophile (e.g., Br⁺ from Br₂ and a Lewis acid), which then attacks the π-system of the benzene ring. The position of the third halogen is determined by the combined directing effects of the existing bromines and the deactivating effect of the quinolinic nitrogen. A resonance-stabilized intermediate, known as a sigma complex or arenium ion, is formed, followed by the loss of a proton to restore aromaticity.

Halogenation reactions can proceed through different mechanisms depending on the substrate and conditions, including free radical pathways for saturated hydrocarbons, addition reactions for unsaturated compounds, and electrophilic substitution for aromatics. libretexts.org

Understanding Regioselectivity in Cross-Coupling Reactions at Dibrominated Sites

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. With two C-Br bonds at the 4- and 6-positions, this compound can undergo selective mono- or di-substitution. The regioselectivity of the first coupling is a key mechanistic question.

The generally accepted catalytic cycle for Suzuki coupling involves three main steps:

Oxidative Addition : The Pd(0) catalyst inserts into the most reactive carbon-halogen bond. This step is often rate-determining. organic-chemistry.org

Transmetalation : The organic group is transferred from the organoboron reagent to the palladium center. This step is typically facilitated by a base. rsc.org

Reductive Elimination : The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst. organic-chemistry.org

The regioselectivity between the C4-Br and C6-Br bonds is governed by differences in their reactivity towards oxidative addition. This reactivity is influenced by several factors:

Electronic Effects : The C4 position is ortho to the fused pyridine ring, while the C6 position is more distant. The electron-withdrawing nature of the heterocyclic nitrogen atom influences the electron density at these positions, affecting their electrophilicity. For many dihalogenated heteroarenes, oxidative addition is favored at the more electrophilic carbon atom. nih.gov

Steric Hindrance : The steric environment around each bromine atom can influence the approach of the bulky palladium catalyst.

Catalyst and Ligand System : The choice of palladium precursor and, crucially, the phosphine (B1218219) ligand can dramatically alter the selectivity. Bulky, electron-rich ligands can favor reaction at less hindered sites or alter the electronic properties of the catalyst. wikipedia.org For instance, in related dihaloquinolines, different palladium catalysts have been shown to direct coupling to different positions. wikipedia.org

Table 1: Factors Influencing Regioselectivity in Cross-Coupling of Dihaloheterocycles

| Factor | Mechanistic Influence | Predicted Outcome for this compound |

|---|---|---|

| Electronic Effects | Oxidative addition is faster at the more electrophilic C-Br bond. The nitrogen atom's proximity influences C4 more directly. | Reaction may be favored at C4 if it is rendered more electron-deficient. |

| Steric Effects | The palladium complex may preferentially add to the less sterically hindered C-Br bond. | The C6 position may be more accessible than the C4 position, which is flanked by the fused ring. |

| Ligand Choice | Bulky or electron-donating ligands alter the catalyst's properties, enabling fine-tuning of selectivity. | Specific ligands could be used to selectively target either the C4 or C6 position. |

| Reaction Conditions | Temperature, solvent, and base can influence reaction rates and equilibria within the catalytic cycle. | Optimization is required to achieve high selectivity for one isomer. |

Studies on Nucleophilic Substitution Mechanisms (SNAr, Benzyne)

Aromatic rings that are electron-deficient can undergo nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com The isoquinoline ring is activated towards nucleophilic attack by the electron-withdrawing nitrogen atom. The SNAr mechanism proceeds via a two-step addition-elimination pathway:

Nucleophilic Attack : The nucleophile attacks one of the carbon atoms bearing a bromine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge in this intermediate is delocalized over the aromatic system and, importantly, can be stabilized by the heterocyclic nitrogen atom, particularly if the attack is at a position ortho or para to the nitrogen.

Leaving Group Departure : The aromaticity is restored by the expulsion of the bromide leaving group.

The alternative benzyne mechanism is less common for such systems and typically requires very strong bases (like NaNH₂) and the absence of activating electron-withdrawing groups. It involves an elimination-addition sequence to form a highly reactive aryne intermediate, which is then attacked by the nucleophile. There is currently no specific evidence to suggest a prevalent benzyne mechanism for this compound under typical nucleophilic substitution conditions.

Kinetic Studies of Reaction Rates and Intermediate Characterization

Kinetic studies are essential for elucidating reaction mechanisms by determining the rate law, which expresses the relationship between the reaction rate and the concentration of reactants. By systematically varying the concentrations of the substrate (this compound), reagents, and catalyst, one can determine the order of the reaction with respect to each component.

For a Suzuki cross-coupling reaction, a typical kinetic study would involve monitoring the disappearance of the starting material or the appearance of the product over time under various initial concentrations. If the reaction rate is found to be first-order in the catalyst and the dibromoisoquinoline, and zero-order in the boronic acid and base, it would suggest that the oxidative addition is the slow, rate-determining step. organic-chemistry.org

Characterization of intermediates, though challenging due to their transient nature, provides direct evidence for a proposed mechanism. Techniques such as low-temperature NMR or mass spectrometry could potentially be used to observe palladium-containing intermediates in the cross-coupling cycle or the Meisenheimer complex in an SNAr reaction.

Table 2: Hypothetical Kinetic Data for a Suzuki Reaction of this compound

| Experiment | [4,6-DBIQ] (M) | [ArB(OH)₂] (M) | [Pd Catalyst] (mM) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.10 | 0.15 | 1.0 | 1.2 x 10⁻⁵ |

| 2 | 0.20 | 0.15 | 1.0 | 2.4 x 10⁻⁵ |

| 3 | 0.10 | 0.30 | 1.0 | 1.2 x 10⁻⁵ |

| 4 | 0.10 | 0.15 | 2.0 | 2.4 x 10⁻⁵ |

Theoretical and Computational Investigations of 4,6 Dibromoisoquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn dictates its stability, reactivity, and properties. nih.gov These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule. nih.gov For 4,6-dibromoisoquinoline, these methods would elucidate how the bromine substituents and the nitrogen atom influence the electron density across the aromatic system.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge delocalization and intramolecular interactions. nih.gov In this compound, NBO analysis would quantify the charge on each atom, revealing the electrophilic and nucleophilic sites. The nitrogen atom is expected to be a primary site of negative charge, while the carbon atoms bonded to the electronegative bromine atoms would likely be electron-deficient.

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT (Example for Isoquinoline) Note: This data is for the parent isoquinoline (B145761) molecule and serves as an example of parameters that would be calculated for this compound.

| Parameter | Value (eV) | Description |

| HOMO Energy | -5.581 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | 1.801 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Energy Gap (ΔE) | 3.78 | Difference between LUMO and HOMO; indicates chemical stability. researchgate.net |

| Ionization Potential (I) | 5.797 | The energy required to remove an electron. |

| Electron Affinity (A) | 1.996 | The energy released when an electron is added. |

| Chemical Hardness (η) | 1.89 | Resistance to change in electron distribution. |

Data sourced from a DFT analysis of isoquinoline. nih.gov

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on their electron density. nih.gov It offers a balance between accuracy and computational cost, making it ideal for studying complex reaction mechanisms. researchgate.net For this compound, DFT would be instrumental in mapping out the potential energy surfaces for various chemical reactions.

By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the most likely reaction pathways. researchgate.net For instance, in reactions like nucleophilic aromatic substitution, DFT could predict whether a nucleophile would preferentially attack at a position activated by the bromine atoms or the nitrogen atom. The calculations would identify the transition state structure and its associated activation energy, providing a quantitative measure of the reaction barrier. dntb.gov.ua This allows for a direct comparison between different potential reaction pathways, explaining why one product is formed over another. dntb.gov.ua

Computational Modeling of Regioselectivity in Functionalization Reactions

Regioselectivity—the preference for a reaction to occur at one position over another—is a critical aspect of synthetic chemistry. mdpi.com Computational modeling can predict the regioselectivity of functionalization reactions, such as C-H activation, halogen dance, or metal-catalyzed cross-coupling, on the this compound scaffold.

Models for predicting regioselectivity often rely on calculated properties of the ground-state molecule. osti.govcardiff.ac.uk Molecular Electrostatic Potential (MEP) maps, for example, visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would likely show a negative potential around the nitrogen atom and positive potentials on the hydrogen atoms and near the carbon atoms attached to the bromines, guiding where electrophilic or nucleophilic attacks are most likely to occur.

Furthermore, Fukui functions and local electrophilicity/nucleophilicity indices derived from DFT can provide a quantitative prediction of the most reactive sites for different types of reactions. scispace.com These calculations would help predict, for example, the most acidic proton for deprotonation or the most likely site for electrophilic aromatic substitution.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time by applying the laws of motion. nih.gov While this compound is a rigid molecule with limited conformational flexibility, MD simulations are invaluable for studying its interactions with other molecules, such as solvents or biological macromolecules.

An MD simulation would place one or more this compound molecules in a "box" filled with solvent molecules (e.g., water or an organic solvent) and track their movements and interactions over nanoseconds or longer. nih.gov This allows for the calculation of thermodynamic properties like solvation energy and provides insight into how the molecule orients itself in a solution.

If this compound were being studied as a potential ligand for a protein, MD simulations could be used to model its binding within the protein's active site. researchgate.net The simulation would reveal the stability of the binding pose, the specific intermolecular interactions (like hydrogen bonds or halogen bonds) that stabilize the complex, and the dynamic behavior of the ligand within the binding pocket.

Prediction of Spectroscopic Properties to Aid Structural Elucidation in Research

Computational chemistry can accurately predict various spectroscopic properties, which is a powerful tool for confirming the structure of newly synthesized compounds. bohrium.com By comparing computationally predicted spectra with experimental data, researchers can validate their structural assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule with reasonable accuracy. nih.govgithub.io For this compound, theoretical calculations would predict a specific pattern of signals corresponding to each unique hydrogen and carbon atom in the molecule, aiding in the assignment of experimental spectra. mdpi.com

Vibrational Spectroscopy (IR and Raman): Theoretical frequency calculations using DFT can predict the infrared (IR) and Raman spectra of a molecule. osti.govcardiff.ac.uk Each calculated vibrational mode corresponds to a specific motion of the atoms, such as C-H stretching or ring deformation. nih.gov These predicted spectra can be compared with experimental FT-IR and FT-Raman data to confirm the molecule's structure and vibrational characteristics. nih.gov

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (Example for a Bromo-substituted Naphthalene) Note: This data is for 2-bromo-6-methoxynaphthalene (B28277) and serves as an example of how theoretical calculations are used to assign vibrational modes.

| Assignment (Vibrational Mode) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) |

| C-H Stretch | 3064 | 3065 | 3067 |

| Ring C=C Stretch | 1626 | 1628 | 1627 |

| C-H In-plane Bend | 1170 | 1170 | 1170 |

| C-Br Stretch | 660 | 661 | 658 |

Data sourced from a DFT study on 2-bromo-6-methoxynaphthalene. nih.gov

Catalytic Research Facilitated by 4,6 Dibromoisoquinoline Derivatives

Ligand Design for Organometallic Catalysis

The design of organic ligands is central to tailoring the activity, selectivity, and stability of organometallic catalysts. The 4,6-Dibromoisoquinoline framework offers several strategic advantages for creating novel ligand architectures. The nitrogen atom in the isoquinoline (B145761) ring can serve as a primary coordination site for a transition metal. The two bromine atoms are key functionalization points that can be transformed through various cross-coupling reactions to introduce additional donor groups, thereby creating multidentate ligands.

This synthetic versatility allows for the rational design of ligands with specific steric and electronic properties. For instance, substitution reactions at the bromine positions can yield phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) functionalities, which are crucial in a wide range of catalytic transformations. The relative positions of these donor groups, dictated by the 4,6-substitution pattern, would result in specific bite angles and coordination geometries, influencing the performance of the final metal complex.

Table 1: Hypothetical Ligand Architectures Derived from this compound

| Ligand Type | Synthetic Precursor | Potential Donor Groups | Potential Catalytic Applications |

|---|---|---|---|

| Bidentate (N,P) | 4-Bromo-6-(diphenylphosphino)isoquinoline | Isoquinoline-N, Phosphine-P | Heck Coupling, Suzuki Coupling |

| Bidentate (N,N') | 4-Amino-6-bromoisoquinoline | Isoquinoline-N, Amine-N | Transfer Hydrogenation |

Applications in Homogeneous and Heterogeneous Catalysis

The development of efficient catalysts is crucial for modern chemical synthesis. Catalysts are broadly classified as homogeneous (in the same phase as the reactants) or heterogeneous (in a different phase). fiveable.melibretexts.org Derivatives of this compound hold potential for both categories.

In homogeneous catalysis , metal complexes featuring ligands derived from this compound could be employed in a variety of solution-phase organic reactions. The electronic properties of the isoquinoline ring can be tuned to modulate the reactivity of the metal center, potentially enhancing catalytic turnover and selectivity. nih.gov For example, ligands that can stabilize low-valent metal species are highly sought after for cross-coupling reactions.

For heterogeneous catalysis , the dibromo functionality offers a clear pathway for immobilizing the molecule onto a solid support. One bromine atom could be used to anchor the isoquinoline unit to materials like silica, alumina, or polymers, while the other position could be modified to create a catalytically active site. This approach combines the high selectivity often associated with molecular catalysts with the practical advantages of heterogeneous systems, such as easy separation and recyclability. libretexts.org

Use as Precursors for Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) in Catalytic Systems

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are highly porous, crystalline materials with vast potential in gas storage, separation, and catalysis. nih.govrsc.org The construction of these frameworks relies on the use of multitopic organic linkers that connect metal nodes (in MOFs) or other organic units (in COFs).

This compound is an ideal precursor for creating such ditopic linkers. The two bromine atoms can be converted into a variety of connecting functional groups, such as carboxylic acids, amines, or boronic acids, through established synthetic methodologies. The resulting linker molecule, a 4,6-disubstituted isoquinoline derivative, could then be used in solvothermal or other synthetic methods to build extended, porous frameworks.

The incorporation of the isoquinoline nitrogen atom within the pores of the resulting MOF or COF would be particularly advantageous for catalysis. This nitrogen site could serve as a Lewis base to activate substrates or as a coordination site to anchor catalytic metal nanoparticles. Research has demonstrated the construction of stable COFs using related quinoline-based linkers, highlighting the feasibility of incorporating nitrogen-containing heterocycles into these advanced materials. nih.govnih.gov

Table 2: Proposed Synthetic Route for a MOF/COF Linker from this compound

| Step | Reaction | Reagents | Product |

|---|---|---|---|

| 1 | Double Sonogashira Coupling | Trimethylsilylacetylene, Pd catalyst, CuI | 4,6-Bis(trimethylsilylethynyl)isoquinoline |

| 2 | Deprotection | K2CO3, Methanol | 4,6-Diethynylisoquinoline |

This dicarboxylate linker could then be reacted with metal salts (e.g., Zn(NO₃)₂, ZrCl₄) to form a catalytically active MOF.

Biocatalytic Applications Utilizing Isoquinoline-Modifying Enzymes

Biocatalysis leverages the high selectivity and efficiency of enzymes for chemical synthesis. While specific enzymatic studies on this compound are not reported, the broader field of enzyme-mediated modification of heterocycles suggests potential avenues for research.

Enzymes such as halogenases and dehalogenases, which catalyze the addition or removal of halogen atoms, could potentially interact with this substrate. A dehalogenase might selectively remove one of the bromine atoms, providing a green chemistry route to mono-brominated isoquinolines. Furthermore, other enzymes are known to perform hydroxylations, reductions, or other transformations on N-heterocyclic rings. Applying such enzymes to this compound could lead to the synthesis of novel, chiral derivatives that are difficult to access through traditional chemical methods. These enzymatically produced derivatives could then serve as chiral ligands or building blocks for asymmetric catalysis.

Conclusion and Future Research Perspectives

Summary of Key Advancements in 4,6-Dibromoisoquinoline Chemistry

Advancements in the chemistry of this compound are intrinsically linked to the broader progress in the synthesis and functionalization of substituted isoquinolines. Key developments that have enabled the study and application of this specific isomer include:

Modern Synthetic Methodologies: The development of robust, transition-metal-catalyzed cyclization reactions has provided more efficient and modular routes to the isoquinoline (B145761) core. researchgate.netnih.gov While traditional methods like the Bischler-Napieralski or Pictet-Spengler reactions remain relevant, newer palladium-catalyzed processes, such as the cyclization of 2-alkynyl benzyl (B1604629) azides, offer pathways to specifically substituted isoquinolines, including those bearing a bromine atom at the 4-position. researchgate.netorganic-chemistry.org These methods provide the foundational strategies necessary for the targeted synthesis of the 4,6-dibromo isomer.

Controlled Halogenation Techniques: Progress in regioselective halogenation allows for the precise introduction of bromine atoms onto aromatic and heteroaromatic rings. While direct bromination of isoquinoline itself often yields a mixture of isomers, modern methods using specific brominating agents and carefully controlled reaction conditions offer the potential for selective synthesis. orgsyn.org The ability to control the placement of bromine atoms is crucial for accessing specific isomers like this compound.

Cross-Coupling Technologies: The proliferation of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) has transformed the utility of bromo-substituted heterocycles. These reactions allow the bromine atoms on this compound to be replaced with a vast range of other functional groups, effectively treating the molecule as a scaffold for building complex, three-dimensional structures. researchgate.net

Emerging Synthetic Strategies for Enhanced Accessibility and Efficiency

The efficient synthesis of this compound is paramount for its widespread use. While a dedicated, high-yield synthesis for this specific isomer is not prominently featured in the literature, emerging strategies in heterocyclic chemistry point toward several promising approaches.

| Synthetic Strategy | Description | Potential Advantages |

| Convergent Synthesis | This approach involves preparing a 3-bromophenyl precursor that is then used to construct the pyridine (B92270) ring of the isoquinoline. The second bromine atom could be introduced at the 4-position during or after the cyclization step using modern catalytic methods. researchgate.net | High degree of control over substituent placement; modularity. |

| Late-Stage C-H Bromination | This strategy would involve the synthesis of a 6-bromoisoquinoline (B29742) intermediate, followed by a regioselective C-H bromination at the 4-position. Developing a catalytic system that directs the bromination to C-4 would be a significant advancement. | Step-economy; avoids pre-functionalization of starting materials. |

| Microwave-Assisted Synthesis | The application of microwave irradiation to classical isoquinoline syntheses, such as the Bischler-Napieralski reaction, can dramatically reduce reaction times and improve yields, enhancing the overall efficiency of accessing the core structure. organic-chemistry.org | Increased reaction rates; improved yields; energy efficiency. |

| Flow Chemistry | Continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability for the synthesis of key intermediates or the final compound. | Enhanced safety and scalability; precise control over reaction conditions. |

Future Directions in Regioselective Functionalization and Derivatization

The presence of two electronically distinct C-Br bonds in this compound presents a significant opportunity for selective functionalization. The C4-Br bond is on the electron-deficient pyridine ring, while the C6-Br bond is on the benzenoid ring, suggesting inherent differences in reactivity that can be exploited.

Future research will likely focus on:

Orthogonal Cross-Coupling: Developing catalytic systems that can selectively activate one C-Br bond in the presence of the other. This would allow for the stepwise introduction of two different functional groups, creating highly complex and asymmetric molecules from a single starting material.

Directed C-H Activation: Exploring the use of directing groups to achieve regioselective C-H functionalization at other positions on the isoquinoline ring (e.g., C1, C5, C8) without disturbing the C-Br bonds. This would open up new avenues for derivatization. mdpi.comnih.gov

Metal-Halogen Exchange: Utilizing selective metal-halogen exchange reactions (e.g., using organolithium or Grignard reagents) at one of the bromine positions, followed by quenching with an electrophile, to introduce a wide variety of substituents. Careful control of temperature and stoichiometry will be key to achieving selectivity.

Expanding the Scope of Applications in Advanced Organic Synthesis and Materials Science

The unique structure of this compound makes it a promising building block for various applications.

Advanced Organic Synthesis: As a bifunctional scaffold, it can be used to synthesize complex polycyclic aromatic compounds or novel heterocyclic systems through sequential, site-selective coupling reactions. The resulting molecules could serve as ligands for catalysis or as core structures for natural product synthesis.

Materials Science: Quinoline (B57606) and isoquinoline derivatives are known to be useful in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com The 4,6-dibromo scaffold allows for the precise installation of electron-donating and electron-withdrawing groups, which is a common strategy for tuning the optoelectronic properties of organic materials. This could lead to the development of new dyes, sensors, and functional organic materials.

| Potential Application Area | Rationale for Using this compound |

| Pharmaceuticals | The isoquinoline core is a privileged structure in medicinal chemistry. nih.gov The two bromine sites allow for diversification to create libraries of compounds for screening against various biological targets. |

| Organic Electronics (OLEDs/OPVs) | The scaffold allows for the creation of "push-pull" systems by attaching donor and acceptor groups at the 4- and 6-positions, enabling the tuning of HOMO/LUMO energy levels and emission properties. ossila.com |

| Catalysis | Derivatization at the 4- and 6-positions can be used to synthesize novel bidentate ligands for transition metal catalysis. |

| Molecular Probes & Sensors | Functionalization with fluorophores or binding motifs could lead to new chemosensors where changes in the environment alter the electronic properties of the isoquinoline core. |

Computational Chemistry as a Predictive Tool for Novel Reactivity and Design

Computational chemistry is poised to play a crucial role in accelerating research into this compound. Theoretical methods can provide deep insights that guide experimental work, saving time and resources.

Key applications of computational chemistry include:

Predicting Reactivity and Regioselectivity: Methods like Density Functional Theory (DFT) can be used to calculate the electron density at different positions of the molecule, predict bond strengths of the C-Br bonds, and model the transition states of various reactions. nih.gov This can help predict which bromine atom is more susceptible to nucleophilic attack or oxidative addition in cross-coupling reactions, guiding the development of regioselective functionalization methods. researchgate.net

In Silico Design of Materials: Quantum chemical calculations can predict the electronic and photophysical properties (e.g., absorption and emission wavelengths, quantum yields) of virtual derivatives of this compound. dtaborgroup.com This allows for the high-throughput screening of potential candidates for applications in OLEDs or other organic electronic devices before committing to their synthesis.

Elucidating Reaction Mechanisms: Computational modeling can help elucidate the detailed mechanisms of catalytic reactions involving this compound, providing a clearer understanding of the role of catalysts, ligands, and solvents. This knowledge is invaluable for optimizing reaction conditions and designing more efficient catalysts.

Virtual Screening for Drug Discovery: If derivatives are considered for pharmaceutical applications, molecular docking and molecular dynamics simulations can be used to predict how these molecules might bind to specific protein targets, helping to identify promising candidates for further investigation. nih.govresearchgate.net

By integrating these computational approaches with experimental synthesis and characterization, the full potential of this compound as a versatile chemical building block can be realized more rapidly and efficiently.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.